Norethisterone 4beta,5-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

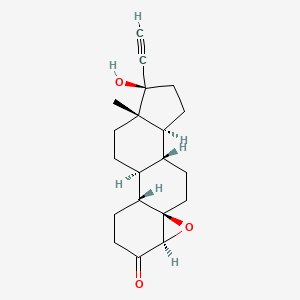

Norethisterone 4beta,5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C20H26O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Norethisterone 4beta,5-oxide exhibits several pharmacological actions that make it valuable in clinical settings:

- Progestational Activity : It mimics the action of natural progesterone, influencing the menstrual cycle and supporting pregnancy.

- Aromatase Inhibition : This compound has been identified as an irreversible inhibitor of aromatase, an enzyme crucial for estrogen synthesis. This property may have implications in treating estrogen-dependent cancers such as breast cancer .

- Androgenic and Estrogenic Effects : While primarily a progestin, norethisterone also has weak androgenic and estrogenic properties. These effects can be beneficial or adverse, depending on the context of use .

Hormonal Contraception

Norethisterone is commonly used in combination with estrogens in oral contraceptive formulations. Its effectiveness as a contraceptive is attributed to its ability to inhibit ovulation and alter the endometrial lining to prevent implantation .

Treatment of Endometriosis

Norethisterone is utilized in managing endometriosis-related pain. Studies indicate that treatment with norethisterone can reduce pelvic pain associated with endometriosis by suppressing ovulation and inducing endometrial atrophy . A clinical study reported that 50% of patients experienced relief from symptoms following treatment with progestins like norethisterone .

Hormone Replacement Therapy

In postmenopausal women, norethisterone is often combined with estrogens for hormone replacement therapy (HRT). It alleviates menopausal symptoms such as hot flashes and helps prevent osteoporosis by maintaining bone density .

Management of Amenorrhea and Dysfunctional Uterine Bleeding

Norethisterone is prescribed for amenorrhea (absence of menstruation) and dysfunctional uterine bleeding. It helps regulate menstrual cycles and manage abnormal bleeding patterns effectively .

Case Studies and Research Findings

Several case studies highlight the efficacy and safety of norethisterone:

- Endometriosis Treatment : A study involving 194 women treated with 5 to 15 mg/day of norethisterone acetate for an average duration of 13 months reported that over half of the participants experienced no side effects, while others reported mild issues like weight gain or acne .

- Hormonal Contraception Efficacy : In a large cohort study examining high-dosage norethisterone for miscarriage prevention, only a small percentage of women exhibited androgenic side effects, suggesting that lower doses may minimize adverse reactions while maintaining contraceptive efficacy .

Potential Risks and Side Effects

While norethisterone is generally well-tolerated, some potential side effects include:

- Androgenic Effects : High doses can lead to symptoms such as hirsutism (excess hair growth), acne, and voice changes due to its androgenic activity .

- Delayed Return to Fertility : Some users may experience irregular menstrual cycles after discontinuation of treatment; however, there is no evidence suggesting permanent infertility .

Propiedades

Número CAS |

51267-63-1 |

|---|---|

Fórmula molecular |

C20H26O3 |

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

(1S,2R,6R,8R,11R,12S,15R,16S)-15-ethynyl-15-hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |

InChI |

InChI=1S/C20H26O3/c1-3-19(22)10-8-14-12-7-11-20-15(4-5-16(21)17(20)23-20)13(12)6-9-18(14,19)2/h1,12-15,17,22H,4-11H2,2H3/t12-,13+,14+,15-,17+,18+,19+,20-/m1/s1 |

Clave InChI |

KFLSFLKSZVHGAZ-XNKASBSZSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5 |

SMILES canónico |

CC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

Sinónimos |

norethindrone-4 beta,5 beta-epoxide norethindrone-4 beta,5 beta-epoxide, (17alpha)-isomer norethindrone-4 beta,5 beta-epoxide, (4alpha,5alpha)-isomer norethisterone 4 beta,5-oxide norethisterone-4 beta,5 beta-epoxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.